![molecular formula C21H23N5O4S B2890018 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1797893-32-3](/img/structure/B2890018.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The inhibition of CDK2 leads to a halt in cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin E or cyclin A, which is necessary for the progression of the cell cycle. When cdk2 is inhibited, this progression is halted, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is significant cytotoxic activity against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various reactions including:
Oxidation: : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involve agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : It participates in nucleophilic substitution reactions, especially at positions on the phenyl ring.
Common Reagents and Conditions: : Common reagents include strong acids or bases, oxidizing and reducing agents, and metal catalysts under controlled temperatures and atmospheric conditions.
Major Products: : The reactions primarily yield derivatives with altered substituents, which can further modify the biological activity of the compound.
Scientific Research Applications: (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is used in several scientific domains:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Researchers use it to investigate cellular pathways and enzyme interactions.
Medicine: : The compound shows potential as a lead compound in drug development for treating various diseases including cancer, inflammation, and infectious diseases.
Industry: : It finds applications in the development of new materials with specific chemical properties.
Mechanism of Action: The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : The compound influences signaling pathways related to cell proliferation, apoptosis, and immune responses. For instance, it might inhibit kinases involved in cancer cell growth.
Comparison with Similar Compounds: When compared to other pyrazolopyridopyrimidine derivatives, this compound stands out due to its unique substituents and enhanced biological activity.
Similar Compounds: : Examples include (2-methyl-9,10-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-8(7H)-yl)(4-(morpholinosulfonyl)phenyl)methanone and (2-methyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone.
Uniqueness: : Its specific configuration and substituent pattern result in distinct physical and chemical properties, enhancing its potency and selectivity in biological applications.
Fascinating stuff, right?
Propriétés
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-15-12-20-22-13-17-14-24(7-6-19(17)26(20)23-15)21(27)16-2-4-18(5-3-16)31(28,29)25-8-10-30-11-9-25/h2-5,12-13H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGDIVZMWGCALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
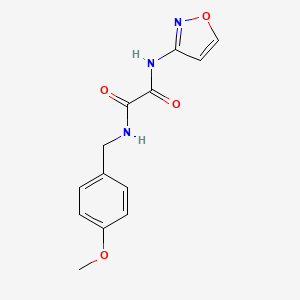
![1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B2889936.png)
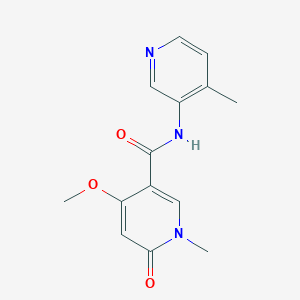
![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2889939.png)
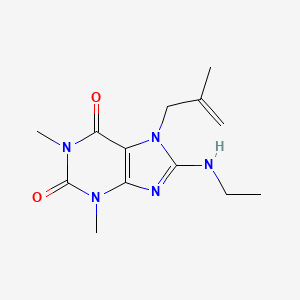
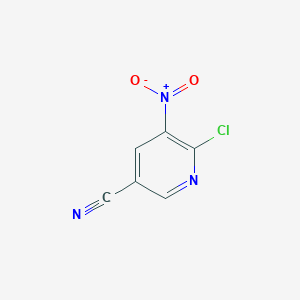
![1-[4-[2-(Trifluoromethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2889942.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2889944.png)

![3,4-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)
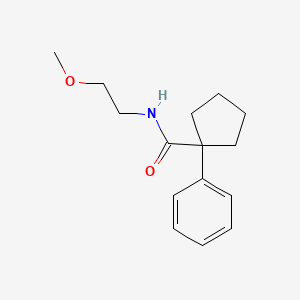
![(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2889949.png)
![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)
![Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate](/img/structure/B2889958.png)
